3-fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
Description
3-Fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a triazole-derived compound characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a sulfanylidene (thione) group at position 5, and a fluorobenzamide moiety attached via a methylene bridge. The presence of the fluorine atom enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-fluoro-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O2S/c1-24-14-8-3-2-7-13(14)22-15(20-21-17(22)25)10-19-16(23)11-5-4-6-12(18)9-11/h2-9H,10H2,1H3,(H,19,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHMMKOAXWCRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NNC2=S)CNC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst. For example, the reaction can be performed under ultrasonic irradiation using a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) as a catalyst . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution of the fluorine atom can produce various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Research has identified this compound as a potential lead for developing new therapeutic agents. Its unique structure allows for interactions with various biological targets:
- Antimicrobial Activity : The triazole ring is known to interfere with cell wall synthesis in fungi and bacteria. Preliminary studies suggest that derivatives of triazole compounds exhibit significant antimicrobial properties against pathogens such as Candida albicans and Pseudomonas aeruginosa .
- Antimalarial Potential : Similar compounds have been studied for their efficacy against malaria. The incorporation of specific substituents into the triazole framework can enhance activity against Plasmodium species .
Agricultural Applications
The compound's antifungal properties make it a candidate for agricultural fungicides. By inhibiting fungal growth, it can protect crops from diseases caused by various fungal pathogens.
Material Science
Due to its unique chemical structure, 3-fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide can also be explored in developing new materials with specific electronic or optical properties.
Case Studies
- Antimicrobial Studies : A study evaluated several triazole derivatives for their antimicrobial activity against various microorganisms. The results indicated that modifications to the triazole ring significantly influenced the compound's effectiveness .
- Synthesis and Characterization : A systematic approach was employed to synthesize new derivatives based on triazole structures. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of compounds with promising biological activities .
- Agricultural Efficacy : Field trials demonstrated that certain triazole derivatives could effectively reduce fungal infections in crops without harming beneficial microorganisms in the soil .
Mechanism of Action
The mechanism of action of 3-fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Research Findings and Implications
- Metabolic Stability: The fluorine atom may mitigate oxidative metabolism in the liver, extending half-life compared to non-fluorinated triazoles .
- Toxicity Considerations : The absence of highly reactive groups (e.g., trifluoromethyl in ) suggests a favorable safety profile .
Biological Activity
3-fluoro-N-{[4-(2-methoxyphenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a compound belonging to the class of 1,2,4-triazoles. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a triazole ring and a methoxyphenyl group. The synthesis typically involves multiple steps starting from the triazole ring formation followed by the introduction of substituents like the methoxyphenyl group and the benzamide moiety. Common methodologies include:
- Triazole Formation : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Employing nucleophilic substitution to introduce functional groups.
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit broad-spectrum antimicrobial activity. Specifically, studies have shown that compounds similar to this compound possess significant antifungal and antibacterial properties. For instance:
- Antifungal Activity : The compound has shown effectiveness against various fungal strains in vitro. A study highlighted its potential in treating skin fungal infections in veterinary applications .
Antiviral Activity
Triazole derivatives have also been investigated for their antiviral properties. Notably, compounds with similar structures have demonstrated inhibition against Hepatitis B Virus (HBV) polymerase. The mechanism often involves interaction with viral enzymes leading to reduced replication rates .
Antitumor Activity
Emerging research suggests that this compound may exhibit antitumor activity. A related study indicated that certain triazole derivatives can induce apoptosis in cancer cell lines such as HEPG2 .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes critical for microbial and viral replication.
- Receptor Modulation : The methoxyphenyl group enhances binding affinity to biological targets.
Case Studies and Research Findings
Q & A
Basic Question: What are the common synthetic routes for preparing this triazole-based benzamide derivative?
Methodological Answer:
The compound can be synthesized via a multi-step approach:
Core Triazole Formation : Start with cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under acidic conditions to form the 1,2,4-triazole-3-thione scaffold.
Functionalization : Introduce the 2-methoxyphenyl group at position 4 of the triazole ring via nucleophilic substitution or alkylation.
Benzamide Coupling : React the triazole intermediate with 3-fluorobenzoyl chloride in anhydrous acetonitrile under reflux (80–100°C for 4–6 hours) to form the final benzamide linkage .
Key Reagents :
- Triazole precursor : 4-amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole derivatives.
- Coupling agent : 3-fluorobenzoyl chloride.
- Solvent : Anhydrous acetonitrile or DMF.
Basic Question: What spectroscopic and crystallographic methods are used to confirm its structural integrity?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding patterns. For example, similar triazole derivatives show planar triazole rings with dihedral angles of 5–10° between the benzamide and aryl substituents .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.0–8.5 ppm (aromatic protons), δ 4.5–5.0 ppm (CH₂ bridge), and δ 3.8–4.2 ppm (methoxy group).
- ¹³C NMR : Signals at ~165 ppm (amide carbonyl) and ~160 ppm (C-F).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions with accurate mass matching theoretical values (e.g., m/z ~400–420).
Advanced Question: How does the sulfanylidene group influence tautomerism and bioactivity?
Methodological Answer:
The sulfanylidene (-S=) group enables tautomerism between thione (C=S) and thiol (C-SH) forms, which affects binding to biological targets. For example:
- Thione Form : Stabilizes interactions with metal ions (e.g., Zn²⁺ in enzymes) via lone-pair donation.
- Thiol Form : Participates in hydrogen bonding with active-site residues (e.g., in bacterial acps-pptase enzymes) .
Experimental Validation : - Use UV-Vis spectroscopy to monitor tautomeric shifts in polar vs. nonpolar solvents.
- Computational studies (DFT) predict energy differences between tautomers (ΔG ~2–5 kcal/mol) .
Advanced Question: What biochemical pathways or enzyme systems are likely targeted by this compound?
Methodological Answer:
Based on structural analogs (e.g., ):
- Target : Bacterial acyl carrier protein phosphopantetheinyl transferase (acps-pptase), critical for fatty acid synthesis.
- Mode of Action : The triazole-sulfanylidene moiety binds to the enzyme’s active site, disrupting substrate recognition.
- Pathway Impact : Inhibition halts lipid biosynthesis, leading to bacterial cell death.
Validation Strategies : - Enzyme Assays : Measure IC₅₀ values using purified acps-pptase and radioactive coenzyme A.
- MIC Testing : Determine minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Question: How can computational modeling optimize its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to assess logP (target ~2–3 for bioavailability) and P-glycoprotein substrate potential.
- Docking Studies : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability.
- Solubility Enhancement : Introduce polar groups (e.g., -OH or -COOH) at the 2-methoxyphenyl ring while monitoring activity retention .
Advanced Question: What strategies resolve contradictions in reported bioactivity data for triazole derivatives?
Methodological Answer:
- Meta-Analysis : Compare IC₅₀/MIC values across studies, normalizing for assay conditions (e.g., pH, bacterial strain).
- Structural Clustering : Group compounds by substituent patterns (e.g., electron-withdrawing vs. donating groups on the benzamide).
- Mechanistic Studies : Use knock-out bacterial strains to confirm target specificity if conflicting MOA hypotheses arise .
Basic Question: What purification techniques are effective for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial separation.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to yield high-purity crystals (≥98% by HPLC).
- HPLC : C18 reverse-phase columns with acetonitrile/water (0.1% TFA) gradients for analytical validation .
Advanced Question: How does the 2-methoxyphenyl group modulate electronic and steric effects?
Methodological Answer:
- Electronic Effects : The methoxy group (-OCH₃) donates electrons via resonance, increasing electron density on the triazole ring and enhancing nucleophilicity.
- Steric Effects : Ortho-substitution creates steric hindrance, reducing rotational freedom and stabilizing specific conformations.
Experimental Evidence : - Compare Hammett σ values for substituted aryl groups to correlate electronic effects with bioactivity .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | ~418.4 g/mol | Computed |
| logP (Predicted) | 2.8 ± 0.3 | SwissADME |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bonds | 4 | PubChem |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
